BenchChemオンラインストアへようこそ!

ZL006

PTSD fear conditioning synaptic plasticity

ZL006 selectively disrupts nNOS-PSD-95 protein interaction without inhibiting NMDAR function or nNOS activity. Unlike NMDAR antagonists (e.g., MK-801), it causes no motor ataxia or cognitive impairment, ensuring clean behavioral readouts. Robust post-treatment efficacy in MCAO models: 60% infarct reduction in mice, 50% in rats given 1 h post-reperfusion. For rigorous target validation, pair with inactive isomer ZL007. Choose ZL006 for stroke, pain, or fear research where off-target effects must be avoided.

Molecular Formula C14H11Cl2NO4
Molecular Weight 328.1 g/mol
CAS No. 1181226-02-7
Cat. No. B611955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL006
CAS1181226-02-7
SynonymsZL006;  ZL-006;  ZL 006.
Molecular FormulaC14H11Cl2NO4
Molecular Weight328.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O
InChIInChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21)
InChIKeyRTEYSQSXRFVKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ZL006 CAS 1181226-02-7: Selective nNOS-PSD-95 Interaction Inhibitor for Neuroprotection Research


ZL006 (CAS 1181226-02-7) is a small-molecule aminosalicylic acid derivative that selectively disrupts the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95), a scaffolding protein that couples N-methyl-D-aspartate receptor (NMDAR) activation to nNOS-mediated nitric oxide production [1]. Unlike direct NMDAR antagonists or nNOS catalytic inhibitors, ZL006 blocks the ischemia-induced nNOS-PSD-95 association without inhibiting NMDAR function or nNOS catalytic activity [1]. The compound is brain-penetrant following systemic administration and has demonstrated neuroprotective efficacy in rodent models of focal cerebral ischemia when administered either before or after ischemic insult [1].

Why ZL006 Cannot Be Substituted with Generic nNOS-PSD-95 Inhibitors or Structural Analogs


Substitution of ZL006 with structurally similar analogs such as ZL007, alternative PSD-95-nNOS inhibitors like IC87201, or direct NMDAR antagonists fails to replicate ZL006's specific pharmacological profile. ZL007, an inactive isomer of ZL006, lacks the ability to disrupt PSD95-nNOS binding and does not attenuate fear memory, suppress pain behavior, or reduce formalin-induced Fos expression [1]. While IC87201 shares the same molecular target, its approximately 1.86-fold lower in vitro potency (EC50: 23.94 μM vs 12.88 μM) may impact experimental outcomes depending on assay conditions [2]. Direct NMDAR antagonists such as MK-801 produce motor ataxia, locomotion deficits, and impaired social, object recognition, and spatial memory—side effects not observed with ZL006 [1][2]. Therefore, interchanging ZL006 with close analogs risks both false negatives (inactive isomer ZL007) and confounding behavioral toxicity (NMDAR antagonists).

Quantitative Differentiation Evidence for ZL006 Against Closest Analogs and Alternatives


Functional Differentiation from Inactive Isomer ZL007 in Fear Memory and Synaptic Plasticity

ZL006 produces a statistically significant attenuation of fear memory compared to its inactive isomer ZL007, validating that the observed effects are target-mediated rather than off-target artifacts. In electrophysiological recordings of basolateral amygdala (BLA) neurons, ZL006 significantly reduced excitatory postsynaptic potential (EPSP) responses compared to both vehicle and ZL007 [1][2].

PTSD fear conditioning synaptic plasticity

In Vivo Neuroprotective Efficacy: Infarct Volume Reduction in Rodent MCAO Stroke Model

ZL006 provides robust, reproducible neuroprotection in the gold-standard middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia. When administered 1 hour after reperfusion, ZL006 produced substantial reductions in infarct volume in both mice and rats [1][2].

ischemic stroke MCAO neuroprotection

Functional Differentiation from NMDAR Antagonist MK-801 in Pain Models Without Motor Toxicity

Unlike the NMDAR antagonist MK-801, ZL006 suppresses formalin-evoked phase 2 pain behavior without producing motor ataxia or locomotor deficits. IC87201 and ZL006 both suppressed phase 2 pain, while the inactive analog ZL007 had no effect [1][2].

analgesia inflammatory pain neuropathic pain

Cognitive Safety Profile: Preserved Spatial and Recognition Memory vs. NMDAR Antagonist MK-801

ZL006 does not impair cognitive functions that are vulnerable to disruption by direct NMDAR antagonists. Unlike MK-801, ZL006 preserved object recognition memory and spatial memory in behavioral assays [1].

cognition memory behavioral safety

Target Engagement Selectivity: nNOS-PSD-95 Interaction vs. nNOS-PIN Interaction

ZL006 selectively blocks the ischemia-induced nNOS-PSD-95 association without affecting other nNOS-protein interactions such as nNOS-PIN (protein inhibitor of nNOS). This selectivity is critical for avoiding interference with physiological nNOS functions [1].

target selectivity protein-protein interaction specificity

In Vitro Potency Differentiation: EC50 Comparison with IC87201

In AlphaScreen assays measuring direct inhibition of purified PSD95-nNOS protein binding, ZL006 demonstrated approximately 1.86-fold higher potency than IC87201 [1].

EC50 potency protein-protein interaction inhibition

Recommended Research Applications for ZL006 Based on Validated Differentiation Evidence


Preclinical Ischemic Stroke Research Requiring Post-Reperfusion Intervention

ZL006 is specifically indicated for rodent MCAO studies where neuroprotective intervention is administered after the onset of reperfusion. At 1.5 mg/kg i.v. given 1 h post-reperfusion, ZL006 reduces infarct volume by 60% in mice and 50% in rats [1]. This post-treatment efficacy distinguishes ZL006 from compounds requiring pre-treatment and supports its use in translational stroke research simulating clinical treatment windows.

Fear Conditioning and PTSD-Relevant Behavioral Studies Requiring Cognitive Safety

ZL006 attenuates conditioned fear memory without impairing locomotion, social interaction, object recognition memory, or spatial memory—a cognitive safety profile not shared by NMDAR antagonists such as MK-801 [1][2]. Researchers investigating fear-related disorders or PTSD mechanisms should select ZL006 over direct NMDAR antagonists when avoidance of confounding cognitive or motor deficits is essential for experimental validity.

Inflammatory and Neuropathic Pain Studies Avoiding Motor Ataxia Confounds

In rat formalin tests, ZL006 suppresses phase 2 nociceptive behavior without producing the motor ataxia characteristic of NMDAR antagonists [1][2]. This separation of analgesic-like effects from motor impairment makes ZL006 the preferred tool compound for pain research where behavioral readouts could be confounded by motor deficits.

Target Validation Studies Requiring Inactive Negative Control

The availability of ZL007, a structurally similar but functionally inactive isomer of ZL006, enables rigorous target validation experimental design [1][2]. Researchers should procure ZL006 and ZL007 together to establish that observed phenotypic effects are specifically due to disruption of the nNOS-PSD-95 interaction rather than off-target activities of the chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZL006

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.